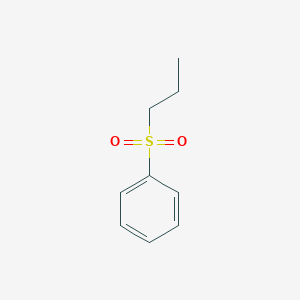

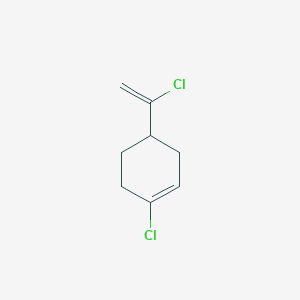

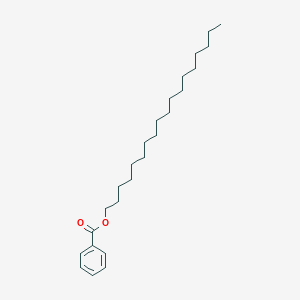

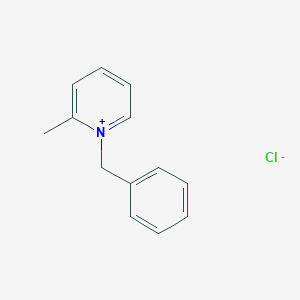

![molecular formula C12H21NO6 B078765 3-[乙氧羰基-(2-乙氧基-2-氧代乙基)氨基]丙酸乙酯 CAS No. 14891-08-8](/img/structure/B78765.png)

3-[乙氧羰基-(2-乙氧基-2-氧代乙基)氨基]丙酸乙酯

描述

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate, also known as E3EP, is an organic compound with a molecular formula of C9H17NO4. It is a colorless liquid with a sweet, fruity odor. E3EP is a versatile compound, used in a variety of applications, from pharmaceuticals to food additives.

科学研究应用

Application in Neuroscience

EEDQ has been used as a tool to probe CNS receptor function .

Method of Application

EEDQ is used to irreversibly block central dopamine (DA) receptors . The irreversible nature of this blockage allows for the study of receptor function over time, without the confounding factor of receptor reactivation .

Results and Outcomes

The use of EEDQ has generated important new insights into the function of several CNS receptors, with special emphasis on dopamine (DA) receptors . For example, it has been used to determine the relationship between receptor occupancy and response for agonists at CNS receptors mediating various functional effects .

Application in Antiviral Research

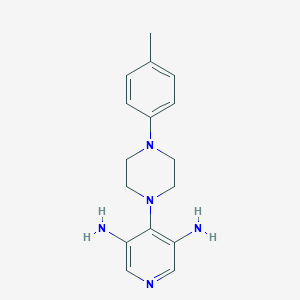

Indole derivatives, which are structurally similar to your compound, have shown potential as antiviral agents .

Method of Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Results and Outcomes

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application in Chemical Synthesis

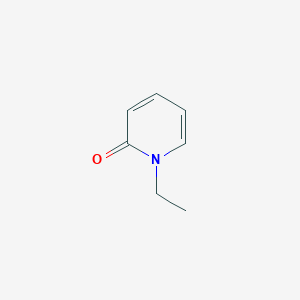

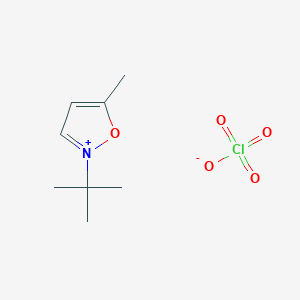

Ethyl bromoacetate, a compound similar to “Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate”, has been used in the synthesis of 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide .

Method of Application

Ethyl bromoacetate was added dropwise under stirring to a solution of pyridine in ethanol. The reaction mixture was stirred for 1 h and left overnight. The solvent was removed in a vacuum; diethyl ether was added to the obtained oil and mixed .

Results and Outcomes

The reaction resulted in the formation of 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide .

Application in Antifungal Research

Indole derivatives, which are structurally similar to your compound, have shown potential as antifungal agents .

Method of Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antifungal agents .

Results and Outcomes

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against several types of fungi with IC 50 values ranging from 5 to 10 μmol/L .

Application in Antibacterial Research

Indole derivatives, which are structurally similar to your compound, have shown potential as antibacterial agents .

Method of Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antibacterial agents .

Results and Outcomes

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against several types of bacteria with IC 50 values ranging from 5 to 10 μmol/L .

属性

IUPAC Name |

ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-4-17-10(14)7-8-13(12(16)19-6-3)9-11(15)18-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAAZZKJCGKKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CC(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402662 | |

| Record name | ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |

CAS RN |

14891-08-8 | |

| Record name | ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。